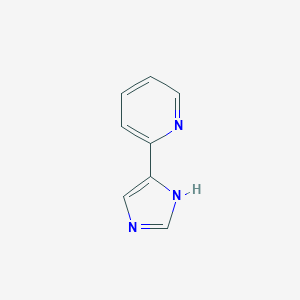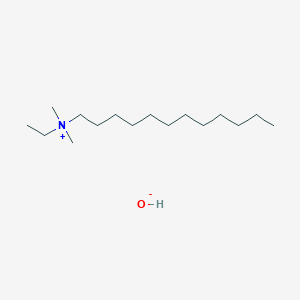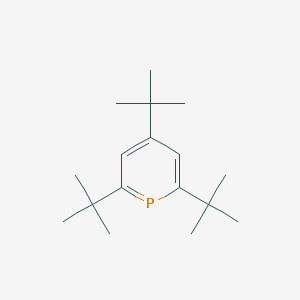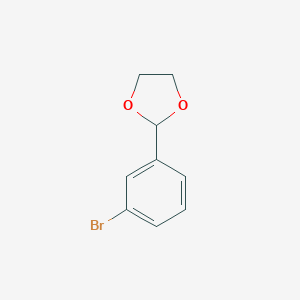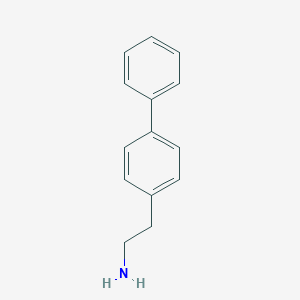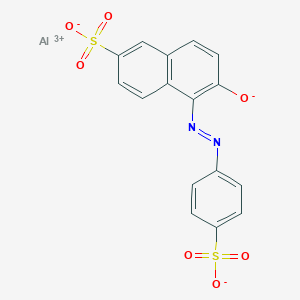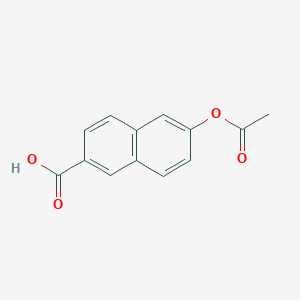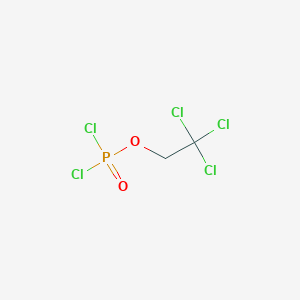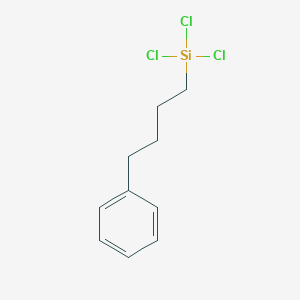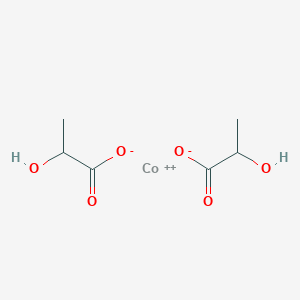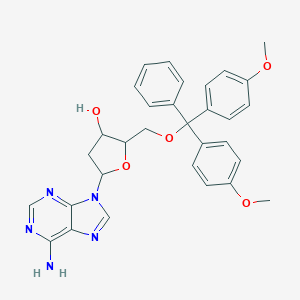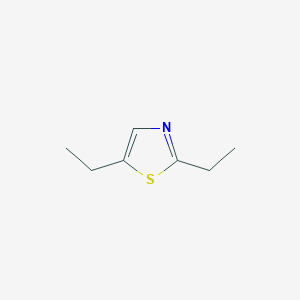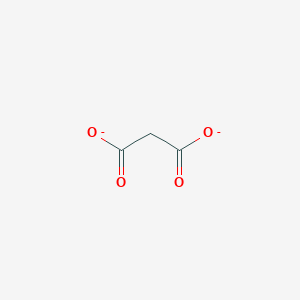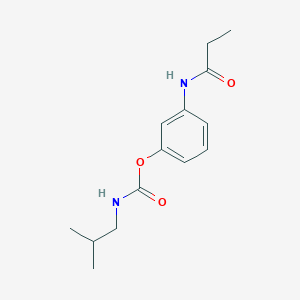
m-Propionamidophenyl isobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Propionamidophenyl isobutylcarbamate (also known as MPPIC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to protect crops from insects and other pests. MPPIC is a white crystalline solid that is soluble in water and has a molecular weight of 291.4 g/mol. In recent years, MPPIC has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
MPPIC acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. By inhibiting AChE, MPPIC disrupts the transmission of nerve impulses, leading to paralysis and death of insects and other pests. This mechanism of action makes MPPIC an effective pesticide, but also raises concerns about its potential toxicity to humans and other non-target organisms.
Efectos Bioquímicos Y Fisiológicos
MPPIC has been shown to have both acute and chronic toxic effects on humans and other animals. Acute exposure to MPPIC can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to MPPIC has been linked to neurological disorders, reproductive abnormalities, and cancer. Therefore, it is important to handle MPPIC with caution and follow proper safety protocols when working with this chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPIC has several advantages as a research tool, including its low cost, high purity, and easy availability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, researchers must carefully consider the potential risks and benefits of using MPPIC in their experiments and take appropriate precautions to minimize any potential harm.
Direcciones Futuras
There are several future directions for research on MPPIC. One area of interest is the development of new pesticides that are more effective and less toxic than current options. Another area of research is the development of new antimicrobial agents based on the structure of MPPIC. Additionally, further studies are needed to determine the potential health effects of MPPIC exposure and to develop strategies for minimizing any potential harm.
Métodos De Síntesis
MPPIC can be synthesized by reacting 3-nitrobenzoyl chloride with isobutyl carbamate in the presence of triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield MPPIC. This synthesis method is relatively simple and efficient, making MPPIC a cost-effective option for pesticide production.
Aplicaciones Científicas De Investigación
MPPIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. MPPIC has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.
Propiedades
Número CAS |
17788-28-2 |
|---|---|
Nombre del producto |
m-Propionamidophenyl isobutylcarbamate |
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[3-(propanoylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-4-13(17)16-11-6-5-7-12(8-11)19-14(18)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
ODFQZUUQCHERDV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
Otros números CAS |
17788-28-2 |
Sinónimos |
Isobutylcarbamic acid 3-(propionylamino)phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



